molecular formula C5H10ClN B101166 1,2,3,6-Tetrahydropyridine hydrochloride CAS No. 18513-79-6

1,2,3,6-Tetrahydropyridine hydrochloride

Cat. No. B101166
CAS RN: 18513-79-6
M. Wt: 119.59 g/mol
InChI Key: AFCYWWIZGOUXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,6-Tetrahydropyridine Hydrochloride is a heterocyclic building block used in the synthetic preparation of efficient water-soluble olefin metathesis catalyst .


Molecular Structure Analysis

The molecular structure of 1,2,3,6-Tetrahydropyridine hydrochloride can be found in various chemical databases .


Chemical Reactions Analysis

1,2,3,6-Tetrahydropyridine neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .


Physical And Chemical Properties Analysis

1,2,3,6-Tetrahydropyridine hydrochloride is a colorless liquid. It is insoluble in water and floats on water. Its vapors are heavier than air . The molecular weight is 119.59 g/mol .

Scientific Research Applications

Parkinson’s Disease Research

MPTP hydrochloride is a dopaminergic neurotoxin that causes permanent symptoms of Parkinson’s disease by killing certain neurons in the substantia nigra of the brain . This makes it a valuable tool in the study of Parkinson’s disease.

Neurotoxicity Studies

MPTP is metabolized to 1-methyl-4-phenylpyridinium (MPP+), which can cause free radical production in vivo and lead to oxidative stress . This property is useful in studying the effects of neurotoxins and oxidative stress on neuronal health and survival.

Dopamine Metabolism Research

MPTP hydrochloride affects dopamine metabolism , providing a useful tool for researchers studying the role of dopamine in various neurological conditions, including mood disorders and schizophrenia.

Neuroprotection Studies

MPTP hydrochloride has been used to study the effects of treadmill exercise on neuroprotection and neuroinflammation . This research could lead to new therapeutic strategies for neurodegenerative diseases.

Behavioral Studies

MPTP hydrochloride has been used to study behavioral impairments correlated to neurochemical deficits . This can help researchers understand how neurochemical imbalances affect behavior.

Drug Development

Given its ability to induce Parkinson’s-like symptoms, MPTP hydrochloride can be used in the development and testing of new drugs for Parkinson’s disease .

Safety And Hazards

This compound may cause toxic effects if inhaled or absorbed through the skin. Inhalation or contact with the material may irritate or burn skin and eyes. Fire will produce irritating, corrosive, and/or toxic gases. Vapors may cause dizziness or suffocation. Runoff from fire control or dilution water may cause pollution .

Future Directions

While specific future directions for 1,2,3,6-Tetrahydropyridine hydrochloride are not available, it’s worth noting that its derivatives have been used in neurological research and in the preparation of benzamide analogs against poly (ADP-ribose) polymerase-1 (PARP-1) .

properties

IUPAC Name

1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-2-4-6-5-3-1;/h1-2,6H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCYWWIZGOUXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583715
Record name 1,2,3,6-Tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,6-Tetrahydropyridine hydrochloride

CAS RN

18513-79-6
Record name 18513-79-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,6-Tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-Tetrahydropyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,6-Tetrahydropyridine hydrochloride
Reactant of Route 2
1,2,3,6-Tetrahydropyridine hydrochloride
Reactant of Route 3
1,2,3,6-Tetrahydropyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
1,2,3,6-Tetrahydropyridine hydrochloride
Reactant of Route 5
1,2,3,6-Tetrahydropyridine hydrochloride
Reactant of Route 6
1,2,3,6-Tetrahydropyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.